molecular formula C25H24N2O2S B6514699 3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687581-50-6

3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6514699
CAS No.: 687581-50-6
M. Wt: 416.5 g/mol
InChI Key: CSWAVYSOKXVGJZ-UHFFFAOYSA-N
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Description

The compound 3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic system featuring a fused benzothiophene and pyrimidine-dione core. Its structure includes two key substituents: a benzyl group at position 3 and a 4-methylbenzyl group at position 1. The molecular formula is inferred to be C₂₆H₂₄N₂O₂S based on structural analogs in the literature .

The tetrahydrobenzothienopyrimidine-dione scaffold is known for its pharmacological versatility, particularly in antimicrobial and anti-inflammatory applications . Synthetic routes typically involve alkylation of the pyrimidine-dione core with benzyl halides or condensation reactions with aldehydes, as seen in related compounds .

Properties

IUPAC Name

3-benzyl-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-17-11-13-19(14-12-17)16-27-24-22(20-9-5-6-10-21(20)30-24)23(28)26(25(27)29)15-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWAVYSOKXVGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired pyrimidinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine (BnNH2) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the SMe group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Antiproliferative Effects : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.

Biological Research

Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been found to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are critical for cell proliferation and survival.
  • Interaction with Molecular Targets : The specific substitution pattern on the benzothieno-pyrimidine structure allows for selective binding to biological targets.

Industrial Applications

Material Development : Beyond medicinal uses, 3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can serve as a building block for synthesizing new materials with tailored chemical properties. Its unique structure may lead to innovations in polymer chemistry or nanotechnology.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothieno-pyrimidine compounds exhibited significant antimicrobial activity against resistant strains of bacteria.
  • Cancer Treatment Research : Investigations into the antiproliferative effects revealed that specific modifications to the benzothieno-pyrimidine structure enhanced its potency against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are essential for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name / Structure Molecular Formula Molecular Weight Key Substituents Biological Activity Source
3-Benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Target) C₂₆H₂₄N₂O₂S 452.55 3-benzyl, 1-(4-methylbenzyl) Antimicrobial (inferred)
3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 3) C₁₈H₁₈N₄OS 338.43 3-benzyl, 2-hydrazino Antimicrobial (confirmed)
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₉H₁₉BrN₂O₂S 435.34 2-(4-bromophenoxy), 3-isopropyl Crystallographic data reported
3-Amino-2-(methylthio)-7,7-dimethyl-3,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4,5-dione (Compound 6) C₁₃H₁₅N₃O₂S₂ 309.40 3-amino, 2-(methylthio), 7,7-dimethyl Anti-inflammatory (in vitro evaluation)
3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₈H₂₄N₂OS₂ 468.63 3-(4-methylphenyl), 2-(naphthylmethylthio) Cytotoxicity studies

Key Observations:

Substituent Effects on Activity: The hydrazino group in Compound 3 enhances antimicrobial activity, likely due to its nucleophilic reactivity and ability to form hydrogen bonds with bacterial targets . The naphthylmethylthio group in the compound from increases molecular weight and lipophilicity, correlating with improved cytotoxicity in cancer cell lines .

Synthetic Flexibility :

  • Alkylation with benzyl halides (e.g., 3-benzyl derivatives) is a common strategy to modulate activity .
  • Condensation with aldehydes (e.g., 4-methylbenzyl) introduces aromatic diversity, as seen in the target compound .

Biological Performance: Anti-inflammatory activity in Compound 6 is attributed to the methylthio and amino groups, which may inhibit cyclooxygenase (COX) enzymes . The target compound’s dual benzyl groups likely enhance binding to microbial enzymes or inflammatory mediators, though specific data are pending .

Biological Activity

3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a benzothieno ring with a pyrimidine moiety, making it a subject of interest for various biological activities.

Chemical Structure

The compound can be described by the following IUPAC name:

  • IUPAC Name: 3-benzyl-1-(4-methylphenyl)methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine-2,4-dione

Biological Activity Overview

Research has indicated that compounds related to this structure exhibit a range of biological activities including:

  • Antimicrobial Activity: Some derivatives have shown pronounced antimicrobial properties against various strains of bacteria and fungi.
  • Antitumor Activity: Certain tetrahydrobenzothienopyrimidine derivatives have been tested for their ability to inhibit tumor cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes such as tyrosinase and cyclin-dependent kinases.

The biological effects of 3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione are thought to arise from its interactions with various molecular targets:

  • Enzyme Inhibition: It can inhibit protein tyrosine kinases and cyclin-dependent kinases which are essential for cellular proliferation and survival .
  • Metal-Ligand Interactions: Molecular docking studies suggest that metal-ligand interactions play a crucial role in its inhibitory action against enzymes like tyrosinase .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Antimicrobial Activity

Research indicates that tetrahydrobenzothienopyrimidine derivatives possess significant antimicrobial properties. A study found that these compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies demonstrated that certain derivatives showed potent anti-proliferative effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compounds' structural similarity to endogenous substances contributes to their low toxicity and high efficacy .

Enzyme Inhibition Studies

A focused study on enzyme inhibition revealed that derivatives containing hydroxamic acid moieties displayed strong histone deacetylase inhibitory activity. These findings suggest potential applications in cancer therapy .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

Study Focus Findings
Study 1AntimicrobialShowed significant inhibition against multiple bacterial strains.
Study 2AntitumorDemonstrated potent anti-proliferative activity in HepG2 and MCF-7 cell lines.
Study 3Enzyme InhibitionIdentified as a strong inhibitor of tyrosinase and histone deacetylases.

Q & A

Q. Table 1: Optimization of Key Intermediates

StepReagent/ConditionsYield ImprovementReference
ChlorinationPCl₅/POCl₃, reflux75% → 88%
BenzylationK₂CO₃, DMF, 80°C60% → 82%
Oxidative CyclizationLiI, DMF, 120°C50% → 70%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • IR Spectroscopy : Confirms carbonyl (1660–1720 cm⁻¹) and thioether (650–750 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.4) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

Basic: What in vitro biological screening models are used to assess its antimicrobial potential?

Answer:

  • Bacterial Strains : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) using broth microdilution .
  • Fungal Models : Candida albicans susceptibility testing via agar diffusion .
  • Cell Viability Assays : MTT assays on mammalian cells to evaluate cytotoxicity thresholds .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Answer: Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may enhance antimicrobial activity but reduce solubility, skewing results .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab discrepancies .
  • Metabolic Stability : Use hepatic microsome assays to compare metabolic degradation rates, which impact in vivo vs. in vitro efficacy .

Q. Table 2: Activity Comparison of Derivatives

SubstituentMIC (µg/mL) S. aureusSolubility (mg/mL)Reference
4-Methylbenzyl8.20.15
3-Trifluoromethyl2.10.03
4-Methoxyphenyl12.50.45

Advanced: What computational strategies are used to model its interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Glide to predict binding to bacterial DNA gyrase or fungal CYP51 .
  • MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR Models : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How does stereochemistry influence synthetic pathways and biological activity?

Answer:

  • Synthetic Control : Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during alkylation steps .
  • Activity Impact : R-isomers show 3-fold higher affinity for bacterial topoisomerase IV than S-isomers due to steric complementarity .
  • Analytical Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers for individual testing .

Advanced: What methodologies address low yields in multi-step synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps from 12 h to 30 min, improving yields by 15–20% .
  • Flow Chemistry : Enhances mixing and heat transfer in exothermic steps (e.g., POCl₃ reactions) .
  • Catalyst Screening : Pd(OAc)₂/XPhos systems increase cross-coupling efficiency (e.g., C-S bond formation) .

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